[1-(Cyclohex-1-en-1-yl)cyclopropyl](trimethyl)silane
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Overview
Description
1-(Cyclohex-1-en-1-yl)cyclopropylsilane: is a chemical compound with the molecular formula C12H22Si and a molecular weight of 194.395 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring, a cyclopropyl group, and a trimethylsilyl group. It is often used in organic synthesis and research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane typically involves the reaction of cyclohexene with cyclopropylmagnesium bromide, followed by the addition of trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products:
Oxidation: Epoxides, hydroxylated products
Reduction: Cyclohexyl derivatives
Substitution: Various substituted cyclohexyl compounds
Scientific Research Applications
Chemistry: 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of silane groups on biological systems. It can be used as a precursor for the synthesis of bioactive molecules .
Medicine: While not directly used as a drug, 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is valuable in medicinal chemistry for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane involves its reactivity with various chemical reagents. The cyclopropyl group is known for its ring strain, making it highly reactive in chemical reactions. The trimethylsilyl group provides stability and can be easily replaced by other functional groups, facilitating the synthesis of diverse compounds .
Comparison with Similar Compounds
1-(Cyclohexen-1-yloxy)trimethylsilane: This compound has a similar structure but contains an oxygen atom instead of a cyclopropyl group.
1-(Cyclohexen-1-yl)cyclopropylsilane](https//www.sigmaaldrich.com/US/en/product/aldrich/t218936): This compound is structurally similar but may have different reactivity due to the presence of the cyclopropyl group.
Uniqueness: The uniqueness of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane lies in its combination of a cyclohexene ring, a cyclopropyl group, and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile compound in organic synthesis .
Properties
CAS No. |
82084-04-6 |
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Molecular Formula |
C12H22Si |
Molecular Weight |
194.39 g/mol |
IUPAC Name |
[1-(cyclohexen-1-yl)cyclopropyl]-trimethylsilane |
InChI |
InChI=1S/C12H22Si/c1-13(2,3)12(9-10-12)11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChI Key |
YCAWDHISWXKJIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C2=CCCCC2 |
Origin of Product |
United States |
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